molecular formula C6H5NO3 B130362 3-Hydroxyisonicotinic acid CAS No. 10128-71-9

3-Hydroxyisonicotinic acid

Cat. No. B130362
CAS RN: 10128-71-9
M. Wt: 139.11 g/mol
InChI Key: JEHGATQUCUYHJL-UHFFFAOYSA-N
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Description

3-Hydroxyisonicotinic acid (3-HINA) is a naturally occurring molecule that has been used in various scientific research applications. It is a derivative of nicotinic acid and is structurally similar to nicotinamide. 3-HINA has been studied for its potential to modulate cellular processes and has been found to have a variety of biochemical and physiological effects.

Scientific research applications

Biological Production and Applications

3-Hydroxypropionic acid (3-HP) is recognized as a valuable platform chemical with extensive applications in various fields. It can be biologically produced from glucose or glycerol, offering an eco-friendly alternative to traditional petroleum-based processes. The current research highlights the advancements and potential in microbial production of 3-HP, along with addressing the challenges and future prospects of this biological route (Kumar, Ashok, & Park, 2013).

Photosynthetic Production from CO2

Significant strides have been made in the biosynthesis of 3-HP directly from CO2 in cyanobacteria. This method demonstrates the feasibility of using sunlight and CO2 for photosynthetic production of 3-HP, offering a sustainable and environmentally friendly approach (Wang et al., 2016).

Metabolic Engineering for Enhanced Production

Innovations in metabolic engineering have led to the development of various microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, for efficient 3-HP production. Advances in this field include the introduction of heterologous pathways, precise gene expression control, and optimizing fermentation conditions (Jers et al., 2019).

3-HP as a Precursor in Industrial Applications

3-HP serves as a precursor for the production of added-value compounds such as acrylic acid. The development of inducible systems for 3-HP synthesis in various microorganisms has paved the way for its use in synthetic biology and biotechnological applications (Hanko, Minton, & Malys, 2017).

Bio-based 3-HP Production

The commercial production of bio-based 3-HP utilizes cheap and abundant substrates, with recent research focusing on genetically engineered microorganisms for enhanced yield and productivity (Vidra & Németh, 2017).

High Production from Renewable Resources

Efforts have been made to achieve high-yield production of 3-HP from renewable carbon sources like glycerol in Klebsiella pneumoniae. This research represents a significant advancement towards the biological production of 3-HP for industrial use (Li et al., 2016).

Coupled Incremental Precursor and Co-factor Supply

In Saccharomyces cerevisiae, the production of 3-HP through the malonyl-CoA pathway was enhanced by increasing the availability of the precursor malonyl-CoA and coupling production with an increased NADPH supply. This approach yielded significant improvements in 3-HP production (Chen et al., 2014).

Process Engineering and Optimization

Recent advances in process engineering have focused on optimizing the production process for 3-HP, including the use of different microbial strains, technologies, and carbon sources. Understanding the metabolic pathways and process design considerations is crucial for improving the efficiency and commercial viability of 3-HP bioproduction (de Fouchécour et al., 2018).

Elevated Production through Metabolic Engineering

Metabolic engineering strategies in Escherichia coli, focusing on optimizing the glycerol metabolism and eliminating by-products, have led to significant improvements in 3-HP production levels and yields (Jung et al., 2014).

Inducible Gene Expression System

Unique inducible gene expression systems responsive to 3-HP in various microorganisms have been identified. These systems are valuable for optimizing pathways for 3-HP production and excretion (Zhou et al., 2015).

Engineering Bacillus subtilis for 3-HP Production

Bacillus subtilis has been engineered to produce 3-HP using glycerol. This approach offers a safe and potentially commercializable method for 3-HP production, especially in applications like the food industry where safety is paramount (Garg et al., 2023).

Bioelectrochemical System for Enhanced 3-HP Production

The use of a bioelectrochemical system (BES) with recombinant Klebsiella pneumoniae has shown promise in enhancing 3-HP production. This novel strategy controls the intracellular redox states, improving yield and titer of 3-HP production (Kim et al., 2017).

properties

IUPAC Name

3-hydroxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-3-7-2-1-4(5)6(9)10/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHGATQUCUYHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332662
Record name 3-Hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyisonicotinic acid

CAS RN

10128-71-9
Record name 3-Hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyisonicotinic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
HH FOX, JT Gibas - The Journal of Organic Chemistry, 1958 - ACS Publications
… During the course of investigations into synthetic tuberculostats, 3-hydroxyisonicotinic acid was synthesized1 in the hope that it would demonstrate anti-tuberculous activity comparable …
Number of citations: 15 pubs.acs.org
HH FOX - The Journal of Organic Chemistry, 1952 - ACS Publications
… of 3-hydroxyisonicotinic acid was acetylated with sodiumacetate and acetic anhydride. The acetoxy compound was recrystallized from a mixture of acetic anhydride and benzene. Fine, …
Number of citations: 37 pubs.acs.org
LD Smirnov, LG Stolyarova, LV Shirokova… - Bulletin of the Academy …, 1977 - Springer
… 2, 6-Diiodo-3-hydroxyisonicotinic acid (IV) is formed in high yield when (I) is heated in Na2CO 3 solution with excess I2 and KL The iodination of (II) under these conditions is …
Number of citations: 3 link.springer.com
A Roe, RB Seligman - The Journal of Organic Chemistry, 1955 - ACS Publications
… Longer heating of IXa with hydrazine hydrate produced 3-hydroxyisonicotinic acid hydrazide, this longer heating resulting in thereplacement of fluorine by a hydroxyl group. …
Number of citations: 15 pubs.acs.org
MP Mertes, RF Borne, LE Hare - Journal of Heterocyclic …, 1968 - Wiley Online Library
… of I was through 3-hydroxyisonicotinic acid. This approach was … Since 3-hydroxyisonicotinic acid was not readily available it … unreported ethyl ester of 3-hydroxyisonicotinic acid (Va). …
Number of citations: 6 onlinelibrary.wiley.com
A Ganguly, S Ghosh, N Guchhait - Computational and Theoretical …, 2014 - Elsevier
… The ground-state structure for various possible low energy conformations of both 3-hydroxyisonicotinic acid (3HINA) and 4-hydroxynicotinic acid (4HNA) have been computed at the …
Number of citations: 2 www.sciencedirect.com
A Lindenbaum, MR White, R Lesko - runt. Itinal lintur - osti.gov
… . the.. behavior of 3hydroxyisonicotinic acid and other corn pounds … above pH 4, whereas 3-hydroxyisonicotinic acid (and to a … in the case of 3-hydroxyisonicotinic acid the hydroxyl group …
Number of citations: 0 www.osti.gov
AM Fahim, HS Magar… - Applied Organometallic …, 2022 - Wiley Online Library
… In this present study, the two ligands, isonicotinic acid hydrazine (L 1 ) and 3-hydroxyisonicotinic acid (L 2 ), were mixed with different metal chloride salts in the ratio 1:1:1 (L 1 :L 2 :…
Number of citations: 13 onlinelibrary.wiley.com
GL Walford, H Jones, TY Shen - Journal of Medicinal Chemistry, 1971 - ACS Publications
… Although not availablefrom 3-pyridinol via the Kolbe-Schmitt reaction, 3-hydroxyisonicotinic acid is a known compound, its synthesis having been achieved through alkaline hypohalite …
Number of citations: 19 pubs.acs.org
JA Hasbun - 1972 - search.proquest.com
… The starting point chosen for the synthesis of 75 was the O-alkylation of 3-hydroxyisonicotinic acid (77a) . 3-Hydroxyisonicotinic acid (77a) was synthesized through a long sequence …
Number of citations: 2 search.proquest.com

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